2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide

Catalog No.
S2808335
CAS No.
1171040-91-7
M.F
C22H18FNO3
M. Wt
363.388
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide

CAS Number

1171040-91-7

Product Name

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide

IUPAC Name

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide

Molecular Formula

C22H18FNO3

Molecular Weight

363.388

InChI

InChI=1S/C22H18FNO3/c23-17-10-12-18(13-11-17)27-15-14-24-22(26)20-9-5-4-8-19(20)21(25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26)

InChI Key

DFQLMUJPJLTRIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)F

solubility

not available

Currently, there is limited publicly available information regarding the specific scientific research applications of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide.

  • Functional groups: The presence of the benzamide group suggests potential investigation for its antimicrobial activity, similar to other benzamide derivatives known for their antibacterial and antifungal properties ().
  • Fluorine substitution: The incorporation of a fluorine atom on the phenoxy ring could be explored for potential modulating effects on the aforementioned biological activities or introducing other functionalities like radiolabeling for imaging applications.

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is a chemical compound characterized by the molecular formula C22H18FNO3C_{22}H_{18}FNO_3 and a molecular weight of 363.388 g/mol. It belongs to the benzamide class of compounds, which are known for their diverse biological activities. The structure includes a benzoyl group, an ethyl chain, and a 4-fluorophenoxy moiety, contributing to its unique properties and potential applications in medicinal chemistry and other fields.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy moiety, leading to the formation of substituted benzamides or phenoxy derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide in aqueous medium.

The biological activity of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is currently under investigation. Compounds in the benzamide class are known to interact with various biological targets, potentially influencing enzyme activity and receptor binding. This compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications .

Synthetic Routes

The synthesis of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves:

  • Formation of the Intermediate: The reaction of benzoyl chloride with 2-(4-fluorophenoxy)ethylamine in the presence of a base like triethylamine.
  • Solvent Use: The reaction is conducted in an organic solvent such as dichloromethane at room temperature.
  • Purification: The product is purified using column chromatography to obtain the desired compound.

Industrial Production

In industrial settings, production may involve recoverable catalysts to enhance efficiency and reduce waste, ensuring eco-friendly processes with minimal environmental impact.

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide has a variety of applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities, including enzyme inhibition.
  • Medicine: Explored for therapeutic effects such as anti-inflammatory and analgesic properties.
  • Industry: Utilized in developing new materials and chemical processes .

The interaction studies for 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide focus on its binding affinity to specific enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Current research aims to elucidate its effects on various biochemical pathways, although detailed interactions remain to be fully characterized .

Similar Compounds

Comparison with Other Compounds

Several compounds share structural similarities with 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide:

  • N-(2-(4-chlorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide: Contains a chlorine atom instead of fluorine.
  • N-(2-(4-bromophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide: Features a bromine atom instead of fluorine.
  • N-(2-(4-methylphenoxy)ethyl)-4-(morpholinosulfonyl)benzamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide enhances its lipophilicity and metabolic stability compared to its analogs. This unique property may improve its biological activity and suitability for certain applications, distinguishing it from similar compounds .

XLogP3

3.9

Dates

Last modified: 08-17-2023

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